(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a methylsulfonylphenyl group and a methanol moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)aldehyde or carboxylic acid.
Reduction: Formation of (1-(4-(Methylthio)phenyl)-1H-pyrazol-4-yl)methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound may also interact with microbial enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)benzimidazoles: Evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: Investigated for their anti-inflammatory properties and COX-2 selectivity.
Uniqueness
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol stands out due to its unique combination of a pyrazole ring and a methylsulfonylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-methylsulfonylphenyl)pyrazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-7,14H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKJVWNECWJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731915 | |
Record name | {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-66-5 | |
Record name | {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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